Bicyclo(3.2.2)non-2-ene Bicyclo(3.2.2)non-2-ene
Brand Name: Vulcanchem
CAS No.: 40319-81-1
VCID: VC19623670
InChI: InChI=1S/C9H14/c1-2-8-4-6-9(3-1)7-5-8/h1-2,8-9H,3-7H2
SMILES:
Molecular Formula: C9H14
Molecular Weight: 122.21 g/mol

Bicyclo(3.2.2)non-2-ene

CAS No.: 40319-81-1

Cat. No.: VC19623670

Molecular Formula: C9H14

Molecular Weight: 122.21 g/mol

* For research use only. Not for human or veterinary use.

Bicyclo(3.2.2)non-2-ene - 40319-81-1

Specification

CAS No. 40319-81-1
Molecular Formula C9H14
Molecular Weight 122.21 g/mol
IUPAC Name bicyclo[3.2.2]non-2-ene
Standard InChI InChI=1S/C9H14/c1-2-8-4-6-9(3-1)7-5-8/h1-2,8-9H,3-7H2
Standard InChI Key BCCQOAANWUKEPI-UHFFFAOYSA-N
Canonical SMILES C1CC2CCC1CC=C2

Introduction

Structural and Stereochemical Features

Bicyclo(3.2.2)non-2-ene belongs to the family of bridged bicyclic hydrocarbons, with a nonane backbone fused to two cyclopropane rings. The numbering of the bicyclic system follows IUPAC conventions, where the three bridges consist of three, two, and two carbon atoms, respectively . The double bond at the second position introduces rigidity into the structure, influencing both its electronic properties and stereochemical outcomes.

Conformational Dynamics

The three-carbon bridge in bicyclo(3.2.2)non-2-ene exhibits remarkable mobility, enabling rapid interconversion between equivalent conformers. Nuclear magnetic resonance (NMR) studies at low temperatures (-90°C) failed to resolve distinct signals for these conformers, suggesting an activation energy barrier below 10 kcal/mol . This mobility contrasts with larger bicyclic systems like bicyclo[3.3.1]nonane, where bridge flipping is sterically hindered.

Stereochemical Considerations

The compound exists in two diastereomeric forms: endo and exo, differing in the spatial arrangement of substituents relative to the bicyclic framework. For example, in bicyclo(3.2.2)non-6-en-2-ol derivatives, the endo isomer predominates due to favorable orbital overlap in the transition state during synthesis . The stereochemistry of substituents significantly impacts reactivity, as demonstrated in solvolysis studies where endo-configured tosylates underwent acetolysis 1.5 times faster than their exo counterparts .

Synthetic Methodologies

Electrolytic Decarboxylation

Early synthetic approaches utilized electrolytic decarboxylation of maleic anhydride adducts derived from cyclohepta-1,3-diene . This method proceeds via radical intermediates, generating bridgehead olefins that dimerize unless stabilized by electron-withdrawing groups. While less stereoselective than modern methods, it remains a viable route for accessing polysubstituted derivatives.

Comparative Synthesis Table

MethodYield (%)StereoselectivityKey Advantage
Diels-Alder (TBSOTf) 82High (ee >95%)Rapid assembly of quaternary centers
Electrolytic Decarboxylation 45–60LowAccess to bridgehead olefins
Oxy-Cope Rearrangement 84ModerateThermal stability of products

Reactivity and Functionalization

Solvolysis Studies

Tosylates of bicyclo(3.2.2)non-2-ene derivatives exhibit distinct reactivity based on substitution patterns:

  • C-3 Tosylates: Undergo elimination or direct substitution without neighboring-group participation. For example, bicyclo(3.2.2)non-6-en-3-yl tosylate acetolyzes via an E1 mechanism, yielding allylic acetates .

  • C-2 Tosylates: Display enhanced reactivity due to partial conjugation with the double bond. endo-Bicyclo(3.2.2)non-6-en-2-yl tosylate solvolyzes 2.3 times faster than the saturated analog .

Oxidation and Reduction

  • Oxidation: Treatment with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) converts silyl enol ethers to α,β-unsaturated ketones, enabling further functionalization .

  • Asymmetric Reduction: CBS (Corey-Bakshi-Shibata) reduction of ketones derived from bicyclo[3.2.2]non-2-ene achieves >98% enantioselectivity, critical for pharmaceutical intermediates .

Applications in Natural Product Synthesis

Ryanodine Intermediate

The C2-symmetric bicyclo[3.3.2]decene derivative, synthesized from bicyclo[3.2.2]non-2-ene, serves as a key intermediate in ryanodine analogs. Ryanodine modulates calcium release channels, making it a target for muscle relaxants and cardioprotective agents .

Comparison with Related Bicyclic Systems

CompoundBridge StructureReactivity ProfileBiological Relevance
Bicyclo[3.3.0]octaneTwo 3-membered bridgesLower strain; slower solvolysisAntimicrobial scaffolds
Bicyclo[4.2.0]octaneLarger bridge (4-2)Enhanced stability to ring-openingMaterial science applications
Bicyclo[3.2.1]octaneMixed bridge sizesModerate conformational mobilityFragrance industry
Bicyclo[3.2.2]non-2-ene3-2-2 bridges + double bondHigh bridge mobility; diverse reactivityPharmaceutical intermediates

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